molecular formula C7H7NO3 B1346612 2,4-Dihydroxybenzamide CAS No. 3147-45-3

2,4-Dihydroxybenzamide

Cat. No.: B1346612
CAS No.: 3147-45-3
M. Wt: 153.14 g/mol
InChI Key: IIUJCQYKTGNRHH-UHFFFAOYSA-N
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Description

2,4-Dihydroxybenzamide is an organic compound with the molecular formula C7H7NO3 It is a derivative of benzamide, characterized by the presence of two hydroxyl groups at the 2 and 4 positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dihydroxybenzamide can be synthesized through several methods. One common method involves the reaction of methyl 2,4-dihydroxybenzoate with ammonia. The reaction is typically carried out by adding 1.69 grams of methyl 2,4-dihydroxybenzoate to 10 milliliters of ammonia (25% in water) and stirring the mixture for 24 hours at room temperature. The excess ammonia and methanol formed during the reaction are removed under reduced pressure. The product is then extracted with ether, and the ether layer is dried over anhydrous sodium sulfate and evaporated to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Ethers or esters

Scientific Research Applications

2,4-Dihydroxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dihydroxybenzamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting biochemical pathways within cells. The hydroxyl groups on the benzene ring play a crucial role in its binding to target proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dihydroxybenzoic acid
  • 4-Hydroxybenzamide
  • 2,4-Dihydroxybenzaldehyde

Comparison

2,4-Dihydroxybenzamide is unique due to the presence of both hydroxyl and amide functional groups, which confer distinct chemical properties and reactivity. Compared to 2,4-dihydroxybenzoic acid, which has a carboxyl group instead of an amide group, this compound exhibits different solubility and reactivity patterns. Similarly, 4-hydroxybenzamide and 2,4-dihydroxybenzaldehyde have different functional groups, leading to variations in their chemical behavior and applications .

Properties

IUPAC Name

2,4-dihydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c8-7(11)5-2-1-4(9)3-6(5)10/h1-3,9-10H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUJCQYKTGNRHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062868
Record name Benzamide, 2,4-dihydroxy-
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Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3147-45-3
Record name 2,4-Dihydroxybenzamide
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Record name Benzamide, 2,4-dihydroxy-
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Record name 2,4-Dihydroxybenzamide
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Record name Benzamide, 2,4-dihydroxy-
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Record name Benzamide, 2,4-dihydroxy-
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Record name 2,4-dihydroxybenzamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 2,4-dihydroxybenzamide relate to its activity as a lead compound for Hsp90 inhibitors?

A1: The research paper describes this compound as a "lead molecule" identified through fragment-based drug design targeting Hsp90 []. While the article doesn't delve into the specific interactions between this compound and Hsp90, it highlights its role as a starting point for further structural optimization. The researchers used this compound as a foundation, building upon its structure to develop more potent Hsp90 inhibitors, ultimately leading to the discovery of AT13387. The publication focuses on the optimization process and the resulting AT13387, rather than detailing the initial interactions of this compound itself.

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